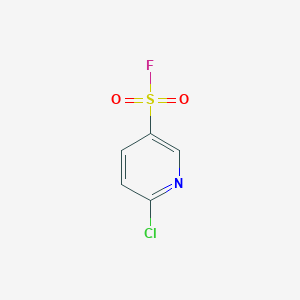
6-Chloropyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl fluoride group, which imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides . This process can be facilitated by reagents such as potassium fluoride in the presence of suitable solvents like sulfolane .
Industrial Production Methods: Industrial production of 6-Chloropyridine-3-sulfonyl fluoride often employs large-scale fluoride-chloride exchange reactions. The process is optimized for high yield and purity, utilizing advanced fluorination technology and effective fluorinating reagents .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Chloropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.
Sulfonyl Fluorides: A class of compounds with similar reactivity, used in click chemistry and as building blocks in organic synthesis.
Uniqueness: 6-Chloropyridine-3-sulfonyl fluoride is unique due to its specific combination of a chloropyridine framework and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it particularly valuable in specialized applications such as enzyme inhibition and click chemistry .
Properties
Molecular Formula |
C5H3ClFNO2S |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
InChI Key |
BYGVJIRECZWZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
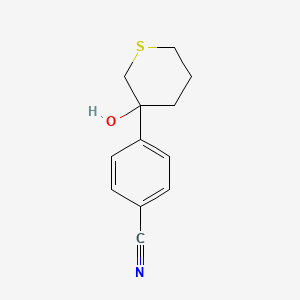
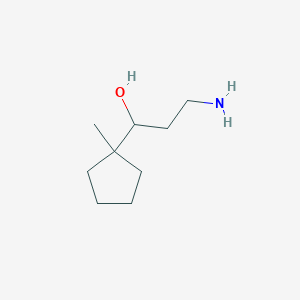
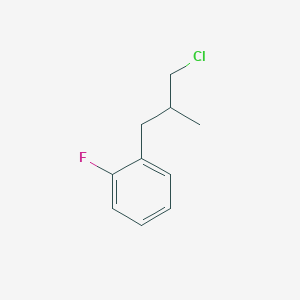
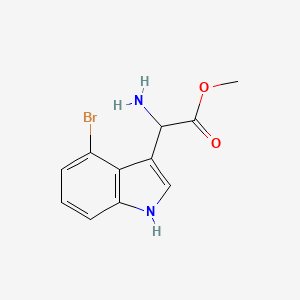
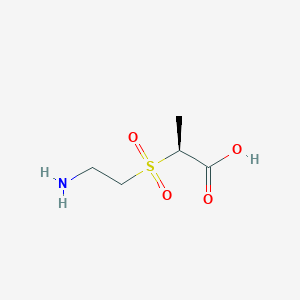
![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
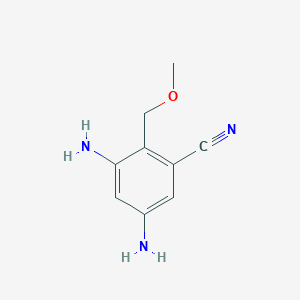
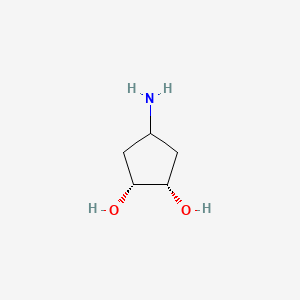
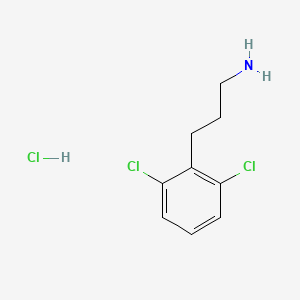
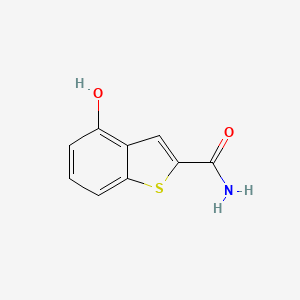
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
